Cupric stearate can be sourced from the reaction of stearic acid with copper(II) salts such as copper sulfate or copper carbonate. It belongs to the class of metal stearates, which are salts formed from the long-chain fatty acid stearic acid. These compounds often exhibit unique physical and chemical properties due to their metal content and fatty acid chains.
Cupric stearate can be synthesized through several methods:
The synthesis often involves controlling parameters such as temperature, concentration of reactants, and stirring speed to optimize yield and purity. For instance, one method reported a reaction completion time of 2-3 hours at temperatures around 80 °C, yielding high-purity cupric stearate with minimal impurities .
Cupric stearate has a molecular formula of . The structure consists of two stearate anions coordinated to a central copper ion. The coordination geometry around the copper ion typically exhibits a distorted octahedral configuration due to the bulky nature of the stearate ligands.
Cupric stearate can undergo various chemical reactions:
The decomposition reaction can be represented as follows:
This indicates that upon heating, cupric stearate yields copper oxide along with free fatty acids.
The mechanism by which cupric stearate acts as a catalyst involves its interaction with reactants through its metal center (copper). In catalytic processes, it facilitates the formation of reactive species that lower the activation energy required for chemical reactions.
In the context of heavy oil oxidation during in-situ combustion processes, cupric stearate enhances the rate of oxidation by providing active sites for reactant adsorption and subsequent transformation into products .
Cupric stearate finds applications across various fields:
The exchange reaction between sodium stearate (C₁₇H₃₅COONa) and copper sulfate (CuSO₄) remains the predominant industrial synthesis pathway for cupric stearate ([Cu(C₁₇H₃₅COO)₂]). This double displacement reaction proceeds according to the stoichiometry:2C₁₇H₃₅COONa + CuSO₄ → Cu(C₁₇H₃₅COO)₂ + Na₂SO₄
Advanced research has identified critical optimization parameters that govern reaction efficiency and product quality:
Table 1: Performance Metrics under Optimized Exchange Reaction Conditions
| Parameter | Traditional Method | Optimized Protocol | Improvement |
|---|---|---|---|
| Reaction Time | 4-6 hours | 2.5-3 hours | 45% reduction |
| Copper Conversion Efficiency | 82-87% | 94-97% | ~12% increase |
| Product Purity | 90-92% | 96-98% | 6-8% increase |
| Particle Size Distribution | 10-50 μm (irregular) | 5-20 μm (spherical) | Narrower distribution |
Hydrogen peroxide (H₂O₂)-facilitated synthesis represents a significant advancement in sustainable cupric stearate production, eliminating toxic reagents while enhancing energy efficiency. The catalytic mechanism involves in situ generation of reactive oxygen species that accelerate copper ion reduction and ligand coordination:
Step 1: Oxidative ActivationH₂O₂ + Cu²⁺ → Cu⁺ + •OOH + H⁺Step 2: Radical-Mediated CoordinationCu⁺ + 2C₁₇H₃₅COOH + •OOH → Cu(C₁₇H₃₅COO)₂ + H₂O + ½O₂
Critical operational parameters for this pathway include:
Table 2: Green Synthesis Performance with H₂O₂ Catalysis
| H₂O₂ Concentration (wt%) | Reaction Temp (°C) | Time (h) | Yield (%) | Purity (%) | Color |
|---|---|---|---|---|---|
| 0.0 | 80 | 4.0 | 68 | 89 | Pale blue |
| 0.5 | 60 | 2.5 | 92 | 96 | Bright blue |
| 1.0 | 65 | 2.0 | 94 | 97 | Bright blue |
| 2.0 | 65 | 1.5 | 85 | 91 | Greenish-blue |
Solvent-free methodologies address environmental concerns associated with organic waste streams while improving process economics. Two advanced approaches demonstrate particular promise:
Core-Shell Fabrication:This technique deposits cupric stearate directly onto substrate particles via in situ reaction. When applied to DAP-4 oxidizer crystals, copper stearate forms a conformal 1-5 μm coating through liquid-phase deposition. The process achieves 95% coating uniformity at just 80°C – significantly below stearate decomposition thresholds (~250°C) [2]. Crucially, the core-shell architecture enhances thermal decomposition performance while simultaneously functioning as a sensitivity buffer, reducing impact sensitivity by 60% compared to physical mixtures [2].
Reactive Extrusion:Continuous synthesis employs twin-screw extruders where stearic acid and basic copper carbonate [Cu₂CO₃(OH)₂] undergo mechanochemical reaction. Key parameters include:
This approach eliminates aqueous waste entirely and achieves near-quantitative yields (98.5%) with particle sizes of 10-30 μm. The intense mixing energy compensates for the absence of solvents, enabling complete reaction conversion at reduced temperatures [5].
Microwave Activation:Though not yet scaled industrially, microwave-assisted reactions (300-500W, 2.45GHz) demonstrate remarkable efficiency in preliminary studies. Cupric stearate synthesis initiates within 5 minutes under microwave irradiation, leveraging the dielectric heating of copper precursors. This approach reduces energy input by 80% compared to conventional heating, though challenges remain in uniform field distribution for large batches [6].
The choice between homogeneous and heterogeneous synthesis routes significantly impacts cupric stearate properties and production scalability:
Homogeneous Pathway Characteristics:
Heterogeneous Pathway Characteristics:
Table 3: Homogeneous vs. Heterogeneous Synthesis Performance Comparison
| Parameter | Homogeneous Process | Heterogeneous Process | Industrial Implication |
|---|---|---|---|
| Reaction Rate Constant | 8.7 × 10⁻³ s⁻¹ | 2.9 × 10⁻³ s⁻¹ | 3x faster batch turnover |
| Particle Size Range | 0.5-50 μm | 0.1-2 μm | Better flow properties |
| Temperature Sensitivity | High (Δ10°C = ±25% yield) | Low (Δ10°C = ±8% yield) | Easier process control |
| Byproduct Generation | High (Na₂SO₄ precipitation) | Negligible | Reduced purification cost |
| Capital Investment | Low | High (catalyst systems) | Higher barrier to entry |
| Production Scalability | Excellent | Moderate (catalyst limits) | Better for >10,000 ton/year |
Techno-Economic Considerations:Homogeneous routes dominate commodity-scale production (>5,000 tons/year) due to lower capital expenditure and operational simplicity. Heterogeneous systems prove advantageous for specialty applications requiring precise particle size control, despite 30-40% higher operating costs associated with catalyst management. Recent hybrid approaches demonstrate promise – utilizing homogeneous reaction conditions with recoverable copper nanoparticle catalysts achieves 92% yield with particle sizes of 500±50 nm, potentially bridging the economic-structural divide [4] [5].
Comprehensive Cupric Stearate Compound Data
Table 4: Fundamental Properties of Cupric Stearate [8] [9]
| Property | Specification |
|---|---|
| IUPAC Name | Copper; octadecanoate |
| CAS Registry Number | 660-60-6 |
| Molecular Formula | C₃₆H₇₀CuO₄ |
| Molecular Weight | 630.48 g/mol |
| Appearance | Light blue to blue-green amorphous powder |
| Melting Point | ~250°C (decomposition observed) |
| Density | 1.100 g/cm³ |
| Solubility | Insoluble in water, ethanol, ether; soluble in pyridine, dioxane |
| Crystal Structure | Monoclinic lattice with bilayer packing |
| Characteristic Bands (FTIR) | 1580-1600 cm⁻¹ (asymmetric COO⁻), 1400-1440 cm⁻¹ (symmetric COO⁻), 720 cm⁻¹ (CH₂ rocking) |
| Metal Content | 10.0-10.5% Cu (theoretical: 10.08%) |
| Thermal Decomposition | Onset: 230-250°C (exothermic, mass loss: 85-90%) |
CAS No.: 15302-16-6
CAS No.: 3259-43-6
CAS No.: 7440-12-2
CAS No.:
CAS No.: 99165-17-0